molecular formula C28H42ClN3O3 B7821620 Tiropramide hydrochloride CAS No. 57227-16-4

Tiropramide hydrochloride

Cat. No.: B7821620
CAS No.: 57227-16-4
M. Wt: 504.1 g/mol
InChI Key: SVCQSEFEZWMYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Tiropramide (B1683179) Hydrochloride as a Spasmolytic Agent

Tiropramide hydrochloride is recognized for its spasmolytic properties, primarily targeting the relaxation of smooth muscles. patsnap.com Its therapeutic efficacy is noted in conditions characterized by excessive smooth muscle contractions, such as gastrointestinal disturbances and biliary colic. patsnap.compatsnap.com The mechanism of action is multifaceted, involving a direct myotropic effect on smooth muscle fibers. patsnap.com

Research indicates that this compound exerts its effects through several pathways. It inhibits the influx of calcium ions into muscle cells, a critical step for muscle contraction. patsnap.com By reducing intracellular calcium, it interferes with the binding of calcium to calmodulin, which in turn prevents the activation of myosin light-chain kinase (MLCK) and subsequent muscle contraction. patsnap.com Furthermore, this compound has been shown to increase the concentration of cyclic adenosine (B11128) monophosphate (cAMP) within smooth muscle cells. patsnap.comnih.gov This is achieved by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for cAMP degradation. patsnap.compatsnap.com Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates and inactivates MLCK, ultimately promoting muscle relaxation. patsnap.com Some studies also suggest it possesses anticholinergic properties, blocking the action of acetylcholine (B1216132) on muscarinic receptors in smooth muscles, and exhibits mild anti-inflammatory effects. patsnap.compatsnap.com

Table 1: Key Mechanistic Actions of this compound

MechanismEffectReference
Calcium Ion Influx InhibitionReduces intracellular calcium, preventing muscle contraction. patsnap.com
Phosphodiesterase (PDE) InhibitionIncreases intracellular cAMP levels, leading to muscle relaxation. patsnap.compatsnap.comnih.gov
Anticholinergic PropertiesBlocks acetylcholine on muscarinic receptors, diminishing excitatory effects. patsnap.com
Anti-inflammatory EffectsComplements spasmolytic properties by reducing inflammation. patsnap.compatsnap.com

Historical Context of this compound in Therapeutic Applications

This compound, a derivative of the amino acid tyrosine, has been utilized in clinical practice for the treatment of gastrointestinal disorders, most notably irritable bowel syndrome (IBS). scispace.com Its development as a therapeutic agent was driven by the need for effective spasmolytics with a favorable side effect profile compared to traditional anticholinergic drugs. mdpi.com

Historically, clinical studies have focused on its efficacy in alleviating symptoms of IBS, such as abdominal pain and altered bowel habits. nih.govkoreamed.org A controlled clinical trial comparing this compound with octylonium bromide in patients with irritable bowel syndrome demonstrated that tiropramide was effective in reducing abdominal pain. nih.govkoreamed.org Another study investigated its effect on intestinal transit time in IBS patients, finding it more effective than a placebo in normalizing transit time and providing symptomatic relief. researchgate.netnih.gov The drug has been marketed under various trade names, including "Alfospas," "Gastrodyn," and "Musladin," for the management of conditions involving smooth muscle spasms. patsnap.comncats.ioontosight.ai

Current Research Landscape and Knowledge Gaps concerning this compound

The current research landscape for this compound continues to explore its therapeutic potential and underlying mechanisms. Ongoing research aims to further elucidate its long-term effects and potential applications in other conditions involving smooth muscle spasms. patsnap.com Recent studies have focused on its pharmacokinetics and the development of population pharmacokinetic models to better understand its variability in different populations. mdpi.comnih.gov For instance, a population pharmacokinetic analysis in healthy Korean subjects was conducted to investigate covariates that might influence its pharmacokinetic parameters. mdpi.com

Despite the existing body of research, several knowledge gaps remain. While the primary mechanisms of action are relatively well-understood, further investigation into the nuances of its interaction with various cellular signaling pathways could provide a more complete picture of its pharmacological profile. patsnap.comnih.gov Comprehensive studies on its degradation products and their potential biological activities are also an area for future research. scispace.com Furthermore, while clinical trials have established its efficacy in IBS, more extensive, large-scale comparative studies against newer spasmolytic agents could help to better define its place in the current therapeutic armamentarium. drugbank.commedpath.comclinicaltrials.gov The potential application of tiropramide in other spasmodic conditions beyond the gastrointestinal tract, such as in urological and gynecological disorders, also warrants further investigation. ncats.ionih.gov

Properties

IUPAC Name

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQSEFEZWMYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972684
Record name N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57227-16-4, 53567-47-8
Record name Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57227-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiropramide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiropramide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIROPRAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Foundations of Tiropramide Hydrochloride

Mechanisms of Action of Tiropramide (B1683179) Hydrochloride at the Cellular and Molecular Levels

The spasmolytic effects of tiropramide hydrochloride are principally attributed to its direct myotropic action on smooth muscle fibers. patsnap.com This action is mediated through a combination of pathways that ultimately lead to a reduction in the contractile state of the muscle.

Modulation of Intracellular Calcium Ion Dynamics

The concentration of intracellular calcium ions (Ca²⁺) is a critical determinant of smooth muscle contraction. This compound exerts its relaxant effect by influencing several key processes involved in calcium homeostasis.

A primary mechanism of this compound is the inhibition of calcium ion influx into smooth muscle cells. patsnap.comnih.govnih.gov By blocking the entry of extracellular Ca²⁺, the compound reduces the availability of this crucial ion for the initiation of the contractile cascade. patsnap.com Studies on the isolated detrusor from rats have demonstrated that tiropramide inhibits Ca²⁺-induced contractions in a depolarized, Ca²⁺-free medium, suggesting a significant role in blocking calcium influx. nih.gov The inhibitory concentration (IC50) for this effect was determined to be 3.3 x 10⁻⁶ M. nih.gov This reduction in Ca²⁺ influx is a predominant factor in the smooth muscle relaxant activity of tiropramide. nih.gov

In addition to inhibiting influx, this compound also modulates the release of calcium ions from intracellular stores within the sarcoplasmic reticulum. nih.govnih.gov Research has shown that tiropramide induces a dose-dependent increase in Ca²⁺ binding to the sarcoplasmic reticulum in purified microsomal preparations from rabbit colon smooth muscle. nih.gov This enhanced binding effectively reduces the amount of free Ca²⁺ available to interact with contractile proteins, thereby promoting muscle relaxation. nih.gov Furthermore, studies in the guinea pig urinary bladder have indicated that tiropramide inhibits both the uptake and release of Ca²⁺, highlighting its complex regulatory role on sarcoplasmic reticulum function. nih.gov

The interaction between actin and myosin, the fundamental basis of muscle contraction, is regulated by the phosphorylation of the myosin light chain, a process catalyzed by myosin light-chain kinase (MLCK). patsnap.com The activity of MLCK is, in turn, dependent on its binding with the calcium-calmodulin complex. patsnap.com By reducing the intracellular concentration of Ca²⁺ through the inhibition of influx and modulation of sarcoplasmic reticulum release, this compound effectively decreases the activation of MLCK. patsnap.com This leads to a reduction in the phosphorylation of the myosin light chain, thereby inhibiting the formation of cross-bridges between actin and myosin and resulting in smooth muscle relaxation. patsnap.com

Influence on Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

This compound also exerts its spasmolytic effects by increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in smooth muscle relaxation. patsnap.comnih.gov

The elevation of intracellular cAMP levels by tiropramide is primarily achieved through the inhibition of phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP. patsnap.comnih.govpatsnap.com By inhibiting PDE, tiropramide leads to an accumulation of cAMP within the smooth muscle cell. patsnap.comnih.gov This is supported by findings that the effects of tiropramide are potentiated by theophylline, a known phosphodiesterase inhibitor. nih.gov While the direct activation of adenylcyclase (the enzyme that synthesizes cAMP) is not the primary mechanism, the net effect is a significant increase in intracellular cAMP concentrations. nih.govnih.gov This increase in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates MLCK, further contributing to the relaxation of smooth muscle. patsnap.com

Interactive Data Table: Summary of this compound's Mechanisms of Action

Mechanism of ActionTargetEffectConsequence
Calcium Dynamics
Inhibition of InfluxCalcium Ion ChannelsDecreased Ca²⁺ entryReduced intracellular Ca²⁺
Regulation of ReleaseSarcoplasmic ReticulumIncreased Ca²⁺ bindingReduced free intracellular Ca²⁺
MLCK PhosphorylationMyosin Light-Chain KinaseDecreased activationReduced muscle contraction
cAMP Levels
PDE InhibitionPhosphodiesteraseInhibition of cAMP degradationIncreased intracellular cAMP

Interactions with Neurotransmitter Systems

This compound also exerts its effects by interacting with various neurotransmitter systems that regulate smooth muscle tone.

The compound possesses anticholinergic properties, acting as an antagonist at muscarinic receptors located on smooth muscle cells. These receptors are key targets for the neurotransmitter acetylcholine (B1216132), which stimulates smooth muscle contraction.

The available scientific literature does not provide significant evidence for a direct influence of this compound on dopamine (B1211576) pathways. However, its interaction with serotonin-induced contractions has been noted in specific experimental models. In studies on the isolated ileum of guinea pigs and the uterus of rats, tiropramide demonstrated antispasmodic activity against contractions stimulated by serotonin, indicating a modulatory effect on serotonin's action in these tissues.

Table 2: Tiropramide's Interaction with Neurotransmitters and Stimulants

System/Tissue Stimulant Effect of Tiropramide Reference
Smooth Muscle Acetylcholine Diminishes excitatory effects via muscarinic antagonism
Guinea Pig Ileum Serotonin Antispasmodic activity against induced contractions

Effect on Potassium Channels

Based on a review of the available scientific literature, there is no specific information detailing the direct effects of this compound on potassium channels.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects that are considered a complementary aspect of its primary spasmolytic action. patsnap.com Inflammation can often worsen muscle spasms and associated pain. By mitigating inflammatory mediators, this compound may contribute to more effective symptom alleviation. patsnap.com Research has noted the compound possesses mild anti-inflammatory properties, which can further aid in its efficacy for treating certain gastrointestinal disorders. patsnap.com This dual action of spasmolysis and inflammation reduction allows for a more comprehensive approach to managing conditions involving smooth muscle spasms. patsnap.com

Pharmacodynamics of this compound

The pharmacodynamics of this compound are characterized by its direct myotropic effects on smooth muscle, primarily through the modulation of intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP) levels. nih.govthieme-connect.com Its action involves inhibiting the influx of calcium ions into muscle cells and increasing intracellular cAMP, leading to the relaxation of smooth muscle fibers. patsnap.comnih.govguidechem.com

The antispasmodic activity of this compound is dose-dependent, as demonstrated in both in vivo and in vitro studies.

In Vivo Studies: In animal models, the effective antispasmodic doses were found to be in the range of 4-40 mg/kg for intraperitoneal (i.p.) or intravenous (i.v.) administration and 50-90 mg/kg for oral administration. nih.gov

In Vitro Studies: In isolated smooth muscle preparations, this compound generally demonstrated antispasmodic effects at concentrations between 5 and 60 µmol/L. nih.gov

Table 1: Dose-Response Data for this compound

Administration Route Effective Dose Range Study Type
Intraperitoneal (i.p.)/Intravenous (i.v.) 4-40 mg/kg In Vivo (Animal) nih.gov
Oral 50-90 mg/kg In Vivo (Animal) nih.gov
In Vitro Application 5-60 µmol/L In Vitro (Isolated Tissue) nih.gov

This compound exhibits a degree of selectivity in its action, with its effects being more pronounced in certain types of smooth muscle tissue.

Gastrointestinal Tract: Studies have shown that the radioactivity of tiropramide persists longer in the colon compared to other organs, suggesting a relative colonic selectivity. nih.gov It has demonstrated efficacy on the smooth muscles of the stomach, ileum, jejunum, and colon. nih.govnih.gov

Biliary System: The compound is effective against spasms in the biliary tract, including the sphincter of Oddi and the circular muscles of the gall bladder. nih.govnih.gov

Urological System: Antispasmodic activity has been observed in the urinary bladder and pyeloureter preparations. nih.govnih.gov

Uterine Smooth Muscle: Tiropramide has been shown to counteract contractions in the uterus. nih.gov

Notably, the effects of this compound are more evident in the smooth muscles of the digestive, urinary, and female genital tracts compared to its impact on vascular smooth muscle, where it exerts only small effects. nih.govnih.gov

Comparative studies have evaluated the potency of this compound against other antispasmodic agents.

Papaverine (B1678415) and Flavoxate: In various in vivo models, Tiropramide was generally found to be more potent than reference agents like papaverine or flavoxate. nih.gov Specifically, it was more potent than papaverine in counteracting contractions induced by electrical or chemical stimuli in in vitro preparations. nih.gov

Octylonium: A multicenter, randomized, double-blind, non-inferiority trial comparing Tiropramide with octylonium for managing symptoms of Irritable Bowel Syndrome (IBS) demonstrated that Tiropramide was non-inferior to octylonium in terms of both efficacy and safety. nih.gov Both agents act as smooth muscle relaxants by modifying Ca²⁺ fluxes. nih.gov

Tiropramide is described as a "eukinetic" antispasmodic agent. nih.gov This characterization stems from the observation that its potency is significantly greater against "pathological" contractions or spasms (such as those provoked by chemical or electrical stimuli) than it is against "physiological" or spontaneous muscle movements. nih.govnih.gov This selective action suggests a targeted effect on hyperactive or spastic smooth muscle while having a lesser impact on normal, baseline motility. nih.govnih.gov

Pharmacokinetics of this compound

The pharmacokinetics of this compound have been studied in healthy human volunteers, revealing rapid absorption and elimination. Following oral administration, the compound is detected in plasma quickly, with peak plasma concentrations (Tmax) reached between 1.22 and 1.7 hours. guidechem.comnih.gov The terminal elimination half-life after a single oral dose is consistently reported to be in the range of 2.34 to 2.61 hours. guidechem.comnih.gov

Pharmacokinetic parameters vary depending on the route of administration. After intravenous (i.v.) administration, the plasma levels of Tiropramide are consistent with a three-compartment open model, with a terminal half-life of approximately 2.5 hours. nih.gov Following rectal administration, the peak plasma concentration is reached at around 2.2 hours. nih.gov A study found that approximately 19.6% of an administered oral dose of Tiropramide and its related metabolites can be recovered in the urine within 24 hours. nih.gov

Table 2: Pharmacokinetic Parameters of this compound in Humans

Parameter Value Route of Administration
Tmax (Time to Peak Plasma Concentration) 1.22 - 1.7 hours Oral guidechem.comnih.gov
Terminal Elimination Half-life (t½) 2.34 - 2.61 hours Oral guidechem.comnih.gov
Terminal Elimination Half-life (t½) ~2.5 hours Intravenous nih.gov
AUC₀→last (Area Under the Curve) 330.7 - 348.9 ng·h/mL Oral (100 mg dose) guidechem.com
Cmax (Maximum Plasma Concentration) 93.9 - 96.4 ng/mL Oral (100 mg dose) nih.gov
Urinary Excretion (24h, as tiropramide & metabolites) 19.6% of dose Oral nih.gov

Absorption Characteristics

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. guidechem.com Clinical studies in human volunteers have detected the compound in plasma as early as 0.33 hours after ingestion. guidechem.com The time to reach maximum plasma concentration (Tmax) is typically observed between 1.22 and 1.43 hours, underscoring its swift uptake into the systemic circulation. guidechem.com Pharmacokinetic modeling has further characterized this process, with one study describing the absorption phase of tiropramide using a two-transit compartment model with an absorption lag time. nih.govresearchgate.net

Distribution Patterns

Once absorbed, tiropramide is distributed throughout the body. nih.gov Studies conducted in rats using radiolabeled this compound demonstrated a rapid and wide distribution to various organs and tissues following both intravenous and oral administration. nih.gov

Key findings from animal studies indicate:

High Concentration Organs: The highest concentrations of radioactivity were found in the liver and kidneys, suggesting these are key organs in the drug's disposition. Significant levels were also noted in the pancreas and salivary glands. nih.gov

Blood-Brain Barrier: The compound has been shown to cross the blood-brain barrier. nih.gov

Gastrointestinal Tract: After oral administration, high concentrations are initially found in the stomach and small intestine. nih.gov

In humans, the volume of distribution (V/F) has been found to be significantly influenced by the total protein level in the blood. nih.govnih.gov This suggests that plasma protein binding is a relevant factor in its distribution. While the specific plasma protein binding ratio in humans has not been precisely reported, studies in rats indicate it is approximately 48–51%. nih.gov

Metabolism and Metabolite Identification (e.g., CR 1034, CR 1098, CR 1166)

Tiropramide undergoes extensive metabolism in the body, primarily in the liver. nih.gov Research has identified multiple metabolites resulting from biotransformation. In one study analyzing the urine of healthy volunteers who had been administered this compound, eight distinct metabolites were detected using gas chromatography/mass spectrometry. researchgate.net

Among the metabolites studied, some have been identified and assessed for their own pharmacological activity. Specific named metabolites include CR 1034, CR 1098, and CR 1166. nih.gov These compounds have been shown to possess pharmacodynamic effects similar to the parent drug, although their potency as antispasmodic agents is lower than that of tiropramide itself. nih.gov

Excretion Pathways

The elimination of tiropramide and its metabolites from the body occurs through multiple pathways. In humans, urinary excretion is a known route, accounting for approximately 10–20% of the administered dose. nih.gov Comprehensive studies in animal models using radiolabeled tiropramide have provided further detail, confirming excretion via both urine and feces. nih.govnih.gov These studies also indicate that biliary excretion is a component of its elimination process. nih.gov

Population Pharmacokinetic Modeling in Specific Cohorts

Population pharmacokinetic (PPK) analysis has been employed to understand the variability in tiropramide's pharmacokinetics among individuals and to identify factors that may influence it. nih.govnih.gov A key study in this area was conducted on a cohort of 24 healthy Korean male subjects. nih.gov

The study developed a PPK model best described as a one-compartment model with a two-transit absorption phase and an absorption lag time. researchgate.net A significant finding from this analysis was the identification of total protein as a crucial covariate affecting both the volume of distribution (V/F) and the systemic clearance (CL/F) of tiropramide. nih.govnih.gov Higher total protein levels were correlated with a smaller volume of distribution and lower clearance. nih.gov

Conversely, the study investigated the influence of several genetic factors on tiropramide's pharmacokinetics but found no significant association. The genetic polymorphisms studied included:

ABCB1 (1236C>T, 2677G>T/A, and 3435C>T) nih.gov

CYP2D6 (*1 and *10) nih.gov

OCT2 (808G>T) nih.gov

PEPT1 (1287G>C) nih.gov

Table 1: Demographic Characteristics of the Cohort in a Population Pharmacokinetic Study

ParameterMean ± Standard DeviationRange
Age (years)22.96 ± 2.6119 - 29
Body Weight (kg)67.60 ± 7.2855.2 - 82.8
Body Mass Index (kg/m²)22.74 ± 2.7217.89 - 29.06

Data sourced from a study involving 24 healthy Korean males. nih.gov

Bioequivalence Studies

Bioequivalence studies are essential for comparing different formulations of a drug. A study involving 16 healthy volunteers was conducted to evaluate the bioequivalence of two distinct oral formulations of this compound. researchgate.net The study utilized a Latin square crossover design. guidechem.comresearchgate.net

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study of Two Tiropramide Formulations

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/ml)93.9 ± 54.396.4 ± 51.6
AUC₀→last (ng·h/ml)330.7 ± 193.9348.9 ± 207.7
AUC₀→inf (ng·h/ml)349.5 ± 205.3380.8 ± 239.0
Terminal Half-life (t½) (h)2.342.61

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data from a study in 16 healthy volunteers. researchgate.net

Preclinical Research and Experimental Models for Tiropramide Hydrochloride

In Vitro Studies on Isolated Smooth Muscle Preparations

In vitro experiments using isolated smooth muscle tissues have been fundamental in understanding the direct effects of tiropramide (B1683179) on muscle cells, independent of systemic physiological influences.

Tiropramide hydrochloride has demonstrated broad-spectrum antispasmodic activities in various in vitro pharmacological tests. nih.gov In studies on the isolated stomach of guinea pigs, the compound was effective against contractions induced by electrical stimulation. nih.gov Similarly, when tested on the longitudinal muscles of the guinea pig ileum, tiropramide inhibited contractions that were stimulated by electrical impulses. nih.gov The guinea pig ileum is a classic preparation for studying the effects of drugs on intestinal motility, as electrical stimulation causes the release of neurotransmitters like acetylcholine (B1216132) from the enteric nervous system, leading to muscle contraction. sheffbp.co.uknorecopa.no Tiropramide's ability to counteract these electrically induced contractions suggests a direct or indirect modulatory effect on the contractile process of the smooth muscle.

The antispasmodic effects of tiropramide have been extensively characterized against contractions provoked by a variety of chemical agents in different smooth muscle preparations. nih.gov In the longitudinal muscles of the guinea pig ileum, tiropramide effectively antagonized contractions induced by barium chloride (BaCl2), acetylcholine, histamine, serotonin, substance P, and cholecystokinin (B1591339) octapeptide (CCK-8). nih.gov Its activity extended to other tissues as well; it inhibited contractions in the rat ascending colon stimulated by BaCl2 and acetylcholine, and in the circular muscles of the guinea pig gall bladder provoked by BaCl2, acetylcholine, histamine, and cerulein. nih.gov Furthermore, tiropramide was shown to inhibit contractions of the rat uterus stimulated by oxytocin, serotonin, acetylcholine, and prostaglandin (B15479496) F2α (PGF2α). nih.gov Generally, the antispasmodic effect of tiropramide was observed at concentrations ranging from 5-60 µmol/L, and it was found to be more potent than papaverine (B1678415) against contractions induced by these chemical stimuli. nih.gov

Table 1: Effect of Tiropramide on Chemically Induced Contractions in Isolated Tissues
Tissue PreparationInducing AgentEffect of Tiropramide
Guinea Pig Ileum (Longitudinal Muscle)BaCl2Inhibition nih.gov
AcetylcholineInhibition nih.gov
HistamineInhibition nih.gov
SerotoninInhibition nih.gov
Substance PInhibition nih.gov
CCK-8Inhibition nih.gov
Rat Ascending ColonBaCl2Inhibition nih.gov
AcetylcholineInhibition nih.gov
Rat UterusOxytocinInhibition nih.gov
SerotoninInhibition nih.gov
AcetylcholineInhibition nih.gov
PGF2αInhibition nih.gov

The effects of tiropramide were observed to be more pronounced on stimulated contractions rather than on spontaneous or "physiological" movements. nih.govnih.gov In studies on the rabbit jejunum, tiropramide demonstrated effects on both spontaneous contractions and on electrical inhibition. nih.gov However, across different smooth muscle preparations, it was generally found to be less potent or ineffective on spontaneous contractions compared to its effect on contractions provoked by electrical or chemical stimuli. nih.gov This suggests a potential selectivity of tiropramide for hyperactive or spastic states of smooth muscle over normal physiological tone and motility. nih.gov

The mechanism of action for tiropramide's spasmolytic effect is multifaceted, with a primary association with the modulation of calcium ion (Ca2+) handling in smooth muscle cells. nih.govpatsnap.comnih.gov Studies suggest that the smooth muscle relaxant activity of tiropramide is predominantly linked to the inhibition of calcium ion influx. patsnap.comnih.gov By inhibiting the entry of extracellular Ca2+ into the muscle cells, tiropramide reduces the availability of Ca2+ to bind with calmodulin. patsnap.com This, in turn, prevents the activation of myosin light-chain kinase (MLCK), a crucial enzyme for the phosphorylation of myosin and the subsequent initiation of muscle contraction. patsnap.com

In addition to inhibiting Ca2+ influx, tiropramide's mechanism involves, to a lesser extent, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov This is achieved by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for the breakdown of cAMP. patsnap.comnih.gov The resulting elevated cAMP levels activate protein kinase A (PKA), which can phosphorylate and inactivate MLCK, further contributing to muscle relaxation. patsnap.com Some studies using purified microsomal preparations from rabbit colon smooth muscle, corresponding to the sarcoplasmic reticulum, showed that tiropramide induced a dose-dependent increase in Ca2+ binding. nih.gov This suggests that by increasing cAMP, tiropramide may enhance the sequestration of Ca2+ into intracellular stores, reducing the amount of free cytoplasmic Ca2+ available to trigger contraction. nih.govnih.gov While tiropramide demonstrates these effects on calcium handling, it is noted to have very small calcium channel blocking activity in the conventional sense, particularly when compared to its effects on stimulated contractions. nih.gov

In Vivo Animal Models of Spasm and Motility Disorders

To complement in vitro findings, this compound has been evaluated in live animal models that simulate conditions of spasm and altered gastrointestinal motility.

The efficacy of tiropramide has been investigated in in vivo models assessing gastric emptying. nih.gov One such model involves studying gastric emptying in mice, where motility is intentionally retarded by administering agents like cholecystokinin octapeptide (CCK-8) or morphine. nih.gov In these studies, tiropramide demonstrated antispasmodic activity by influencing the delayed gastric emptying. nih.gov The compound showed a greater potency on these "pathological" contractions or spasms compared to its effect on "physiological" movements, reinforcing the concept that it may act as a "eukinetic" antispasmodic agent, normalizing motility rather than simply suppressing it. nih.gov

Table 2: In Vivo Models Used to Evaluate this compound
Animal ModelCondition InvestigatedObserved Effect of Tiropramide
MouseGastric emptying retarded by CCK-8 or morphineAntispasmodic activity nih.gov
MouseProgression of intestinal contentsAntispasmodic activity nih.gov
Anesthetized RabbitSpontaneous motility of the colonAntispasmodic activity nih.gov
RatDiarrhea induced by castor oilAntispasmodic activity nih.gov
Guinea PigSpasm of the sphincter of Oddi provoked by morphineAntispasmodic activity nih.gov
Anesthetized RatContractions of the urinary bladderAntispasmodic activity nih.gov

Intestinal Content Progression Models (e.g., in Mice)

The effect of tiropramide on the transit of intestinal contents has been assessed in mice, a standard model for evaluating gut motility. In these studies, a marker such as charcoal meal is administered orally, and the distance it travels through the small intestine over a specific period is measured. Tiropramide has demonstrated antispasmodic activity in this model, indicating its ability to modulate intestinal propulsion. nih.gov The compound was effective at doses ranging from 4-40 mg/kg when administered intraperitoneally (i.p.) or intravenously (i.v.), and at 50-90 mg/kg when given orally. nih.gov This suggests that tiropramide can influence physiological intestinal movements.

Table 1: Effect of this compound on Intestinal Content Progression in Mice

ModelAnimalRoute of AdministrationEffective Dose RangeObserved Effect
Intestinal Content ProgressionMousei.p. / i.v.4-40 mg/kgAntispasmodic Activity
Intestinal Content ProgressionMouseOral50-90 mg/kgAntispasmodic Activity

Colonic Motility Investigations (e.g., in Anesthetized Rabbits)

The influence of tiropramide on colonic motility has been investigated in anesthetized rabbits, a model that allows for the direct measurement of spontaneous smooth muscle contractions of the colon. nih.gov Research has shown that tiropramide exerts an antispasmodic effect on the spontaneous movements of the colon in this in vivo setting. nih.gov Further mechanistic studies on isolated rabbit colon smooth muscle reveal that tiropramide's relaxant activity may be linked to an increase in intracellular cyclic AMP (cAMP) concentrations, potentially through the inhibition of phosphodiesterase. nih.gov This biochemical action is believed to lead to the binding of calcium to the sarcoplasmic reticulum, preventing its interaction with contractile proteins and resulting in smooth muscle relaxation. nih.gov

Diarrhea Models (e.g., Castor Oil-induced in Rats)

The efficacy of tiropramide as an antidiarrheal agent has been tested using the castor oil-induced diarrhea model in rats. Castor oil induces diarrhea by irritating the intestinal mucosa, leading to increased motility and fluid secretion. In this model, tiropramide demonstrated antispasmodic activity, effectively mitigating the diarrheal response. nih.gov The effective oral doses were in the range of 50-90 mg/kg, while parenteral administration (i.p. or i.v.) was effective at 4-40 mg/kg. nih.gov These findings highlight tiropramide's potential to counteract pathological hypermotility of the intestine.

Table 2: Efficacy of this compound in Castor Oil-Induced Diarrhea Model in Rats

ModelAnimalRoute of AdministrationEffective Dose RangePrimary Outcome
Castor Oil-Induced DiarrheaRatOral50-90 mg/kgAntispasmodic / Antidiarrheal Effect
Castor Oil-Induced DiarrheaRati.p. / i.v.4-40 mg/kgAntispasmodic / Antidiarrheal Effect

Sphincter of Oddi Spasm Models (e.g., Morphine-provoked in Guinea Pigs)

The Sphincter of Oddi is a muscular valve that controls the flow of bile and pancreatic juice into the duodenum. Spasms of this sphincter can cause significant pain. The effect of tiropramide on induced spasms has been studied in guinea pigs where contractions are provoked by morphine, a known spasmogenic agent for this tissue. nih.gov In this experimental model, tiropramide demonstrated the ability to counteract the morphine-induced spasms, showcasing its antispasmodic properties on the biliary tract smooth muscle. nih.gov It was shown to be active at doses between 4-40 mg/kg (i.p. or i.v.) and 50-90 mg/kg (orally). nih.gov

Urinary Bladder Contraction Models (e.g., in Anesthetized Rats)

Tiropramide's effects on urinary bladder smooth muscle (the detrusor) have been characterized in rats. In vivo studies in anesthetized rats showed that intravenous administration of tiropramide could abolish rhythmic bladder contractions. nih.gov In vitro experiments using isolated rat detrusor muscle strips provided more detailed mechanistic insights. Tiropramide was found to inhibit contractions induced by various stimuli, including the cholinergic agonist carbachol, potassium (K+), barium (Ba2+), and electrical stimulation. nih.gov The potency of tiropramide against these induced contractions was quantified by determining its IC50 values (the concentration required to inhibit the response by 50%). These results suggest that tiropramide's relaxant effect on the bladder is primarily due to a direct action on the smooth muscle. nih.gov

Table 3: Inhibitory Effect of this compound on Induced Contractions in Isolated Rat Detrusor Muscle

Spasmogenic AgentIC50 Value (x 10⁻⁵ M)
Electrical Stimulation2.9
Carbachol (CCh)3.6
Potassium (K+) (60 mM)4.2
Barium (Ba2+) (10 mM)5.8

Uterine Contraction Models

The antispasmodic potential of tiropramide has also been evaluated on uterine smooth muscle. In vitro studies on isolated rat uterus preparations have shown that tiropramide can inhibit contractions provoked by a range of physiological stimulants. nih.gov These spasmogens include oxytocin, serotonin, acetylcholine, and prostaglandin F2α (PGF2α). nih.gov Tiropramide demonstrated a broad-spectrum antispasmodic effect against these chemically-induced contractions at concentrations ranging from 5 to 60 µmol/L. nih.gov

Table 4: Efficacy of this compound against Spasmogen-Induced Contractions in Isolated Rat Uterus

Inducing AgentAnimal ModelEffective Concentration Range (µmol/L)
OxytocinRat5-60
SerotoninRat5-60
AcetylcholineRat5-60
Prostaglandin F2α (PGF2α)Rat5-60

Vascular Smooth Muscle Studies (e.g., Portal Vein, Tail Artery, Aortic Strip, Coronary Artery)

The effects of tiropramide on vascular smooth muscle have been investigated across several different preparations to assess its vasorelaxant properties. Studies have included the spontaneous contractions of the rat portal vein, contractions of the rat tail artery provoked by electrical stimulation or agents like epinephrine (B1671497) and ergotamine, norepinephrine-stimulated contractions in rabbit aortic strips, and contractions of bovine coronary artery strips depolarized by HCl. nih.gov Across these varied models, tiropramide was found to have only small or minor effects on vascular smooth muscle, particularly when compared to its more pronounced activity in visceral smooth muscle. nih.gov The general effective concentration for these antispasmodic effects was in the range of 5-60 µmol/L. nih.gov

Table 5: Summary of this compound Effects on Various Vascular Smooth Muscle Preparations

Tissue PreparationAnimal ModelStimulus
Portal VeinRatSpontaneous Contraction
Tail ArteryRatElectrical Stimulation, Epinephrine, Ergotamine
Aortic StripRabbitNorepinephrine
Coronary ArteryBovineHCl-induced Depolarization

Toxicity Studies in Preclinical Models

The preclinical safety evaluation of this compound has involved toxicological studies in animal models to determine its potential adverse effects. These studies are fundamental in establishing a preliminary safety profile before any clinical application.

Acute toxicity studies have been conducted to assess the effects of a single high dose of the compound. In one such study, the median lethal dose (LD50) of this compound was determined in rats. The oral LD50 was established to be 1074 mg/kg. This value provides a quantitative measure of the acute toxicity of the compound when administered orally in this species.

Comparative toxicological assessments have indicated that tiropramide is less toxic than papaverine, another antispasmodic agent, as determined by their respective LD50 values. nih.gov Furthermore, investigations into the different forms of the molecule have shown that the toxicity of the chiral forms of tiropramide does not significantly differ from that of the racemic mixture. nih.gov

Information regarding detailed subacute and chronic toxicity studies in preclinical models is not extensively available in the public domain. Such studies would typically involve repeated administration of this compound over longer periods (e.g., 28 days for subacute and 90 days or more for chronic studies) to identify target organs for toxicity and to understand the dose-response relationship for long-term exposure. The absence of detailed public data on these studies limits a comprehensive overview of the long-term toxicological profile of this compound in preclinical settings.

Table 1: Acute Toxicity of this compound
Animal ModelRoute of AdministrationToxicity Value (LD50)
RatOral1074 mg/kg

Metabolite Activity and Potency in Preclinical Models

Key metabolites of tiropramide that have been studied in vivo for their antispasmodic activities include CR 1034, CR 1098, and CR 1166. nih.gov Research has shown that these metabolites exhibit similar pharmacodynamic effects to the parent compound, tiropramide. nih.gov This suggests that they may also contribute to the antispasmodic action of the drug.

However, a crucial finding from these preclinical models is that the potency of these metabolites is lower than that of tiropramide itself. nih.gov While they share a similar mechanism of action, a higher concentration of the metabolites would be required to produce the same level of antispasmodic effect as the parent compound.

In terms of safety, the metabolites of tiropramide have been found to be less toxic than the parent compound. nih.gov This is a favorable characteristic, as it implies that the metabolic process leads to compounds with a better safety profile.

Table 2: Preclinical Activity of this compound Metabolites
MetabolitePharmacodynamic EffectPotency Compared to this compoundToxicity Compared to this compound
CR 1034Similar antispasmodic activityLess potentLess toxic
CR 1098Similar antispasmodic activityLess potentLess toxic
CR 1166Similar antispasmodic activityLess potentLess toxic

Clinical Research and Therapeutic Efficacy of Tiropramide Hydrochloride

Clinical Trials in Irritable Bowel Syndrome (IBS)

The therapeutic efficacy of tiropramide (B1683179) hydrochloride in IBS has been evaluated through various clinical trials, including placebo-controlled and comparative studies.

Randomized, double-blind, placebo-controlled trials have provided evidence for the efficacy of tiropramide hydrochloride in IBS. In one such study, tiropramide was shown to lead to a greater improvement in total symptom scores over four weeks compared to placebo, which showed improvement for only three weeks. Notably, by the fourth week, a significant improvement in abdominal pain was observed only in the group receiving tiropramide. nih.gov

A significant body of evidence for this compound's efficacy comes from non-inferiority trials comparing it to other established antispasmodics like octylonium bromide. nih.govjnmjournal.orgscienceopen.comresearchgate.netnih.govsemanticscholar.org A large multicenter, randomized, double-blind, non-inferiority trial involving 287 IBS patients demonstrated that tiropramide is as effective as octylonium in managing abdominal pain. jnmjournal.orgscienceopen.comresearchgate.netnih.gov Over a four-week treatment period, both drugs showed a similar safety profile. jnmjournal.orgnih.gov

Another controlled trial with 60 IBS patients reported that this compound led to a faster and more significant improvement in symptoms compared to octylonium bromide. nih.gov Specifically, relief from abdominal pain was observed more rapidly in the tiropramide group. nih.gov

The assessment of abdominal pain and discomfort in clinical trials of this compound has utilized validated tools such as the Visual Analog Scale (VAS) and symptom diaries. nih.govjnmjournal.org In the large non-inferiority trial comparing tiropramide to octylonium, the primary endpoint was the mean change in the VAS score for abdominal pain from baseline after four weeks of treatment. nih.govjnmjournal.orgscienceopen.com

Both treatment groups experienced a significant decrease in VAS scores for abdominal pain at the end of the four-week period. nih.govjnmjournal.org The mean change from baseline in the tiropramide group was -23.49 ± 17.51 mm, which was not significantly different from the -23.13 ± 17.61 mm change observed in the octylonium group. nih.govjnmjournal.org Symptom diaries also confirmed significant improvements in abdominal pain and discomfort at weeks two and four in both groups, with no significant difference between them. nih.gov However, one finding noted that the degree of symptom reduction in abdominal pain as recorded in symptom diaries was higher in the tiropramide group from the first week of treatment. nih.gov

Change in Abdominal Pain VAS Scores (mm) After 4 Weeks

Treatment GroupBaseline VAS Score (Mean ± SD)Change from Baseline at Week 4 (Mean ± SD)
This compound52.8 ± 15.6-23.49 ± 17.51
Octylonium Bromide52.7 ± 15.2-23.13 ± 17.61

The effect of this compound on bowel habits has also been a key area of investigation. In a subgroup of patients with diarrhea-predominant IBS (IBS-D), treatment with tiropramide was found to improve bowel habits by decreasing stool frequency and improving stool consistency. nih.gov This suggests that the spasmolytic effect of the drug may contribute to the regulation of bowel movements in this patient population. nih.gov

The impact of IBS on a patient's quality of life is substantial, and clinical trials have assessed the effect of this compound using measures like the Irritable Bowel Syndrome-Quality of Life (IBS-QoL) questionnaire. nih.govjnmjournal.org In the non-inferiority trial comparing tiropramide to octylonium, significant improvements in IBS-QoL were observed in both treatment groups after four weeks. nih.gov There was no significant difference in the degree of improvement between the two groups, indicating that tiropramide is as effective as octylonium in enhancing the quality of life for individuals with IBS. nih.govjnmjournal.org The relief of abdominal pain and discomfort is a likely contributor to this improvement in quality of life. nih.govjnmjournal.org

Improvement in IBS-QoL Scores at Week 4

Treatment GroupBaseline IBS-QoL Score (Mean ± SD)Week 4 IBS-QoL Score (Mean ± SD)Change from Baseline (Mean ± SD)
This compound66.9 ± 18.580.8 ± 16.513.9 ± 15.5
Octylonium Bromide67.0 ± 19.480.2 ± 17.813.2 ± 16.2

Given the well-established link between IBS and psychological comorbidities, the influence of this compound on symptoms of depression and anxiety has been evaluated using tools such as the Beck Depression Inventory (BDI) and the Beck Anxiety Inventory (BAI). nih.govjnmjournal.org Clinical research has shown that treatment with tiropramide can lead to improvements in the levels of depression and anxiety in patients with IBS. nih.gov This effect may be related to the brain-gut axis, where the relief of physical symptoms like abdominal pain positively impacts the emotional state of the patient. nih.gov Similar to other efficacy measures, the improvements in BDI and BAI scores were comparable to those seen with octylonium bromide, with no significant differences between the two treatment groups. nih.gov

Changes in BDI and BAI Scores at Week 4

ParameterTreatment GroupBaseline Score (Mean ± SD)Week 4 Score (Mean ± SD)Change from Baseline (Mean ± SD)
BDIThis compound12.6 ± 9.67.7 ± 7.9-4.9 ± 8.1
Octylonium Bromide12.8 ± 9.87.8 ± 8.1-5.0 ± 8.0
BAIThis compound10.7 ± 8.86.6 ± 7.1-4.1 ± 7.3
Octylonium Bromide10.8 ± 9.06.5 ± 6.9-4.3 ± 7.4

Subgroup Analyses in IBS (e.g., IBS-D)

Clinical research has explored the efficacy of this compound in specific subgroups of Irritable Bowel Syndrome (IBS) patients, particularly those with diarrhea-predominant IBS (IBS-D). In these patients, tiropramide has been shown to improve bowel habits. jnmjournal.orgnih.gov The spasmolytic effect of the drug is believed to contribute to the improvement in both stool frequency and consistency. jnmjournal.orgnih.gov

One study highlighted that after a 30-day treatment period, a significantly higher percentage of patients treated with tiropramide achieved normal bowel habits compared to those treated with octylonium bromide. nih.govnih.gov

Table 1: Normalization of Bowel Habits in IBS Patients After 30 Days of Treatment

Treatment GroupPercentage of Patients with Normal Bowel Habits
This compound88%
Octylonium Bromide47%

Effect on Intestinal Transit Time in IBS Patients

Studies have demonstrated this compound's regulatory effect on intestinal motility in IBS patients. A clinical trial involving 40 IBS patients, half with accelerated intestinal transit and half with delayed transit, found tiropramide to be significantly more effective than a placebo in normalizing intestinal transit time. nih.govnih.govresearchgate.net This normalizing effect is a key aspect of its therapeutic action in managing IBS symptoms. nih.gov

Clinical Studies in Other Gastrointestinal Disorders

Dyspepsia

The efficacy of this compound has also been assessed in the context of dyspeptic symptoms, often co-occurring with other gastrointestinal disorders. In a comparative study with octylonium bromide for the treatment of irritable colon, both drugs were found to be effective in reducing dyspeptic symptoms. nih.gov Another study focusing on biliary dyskinesia also reported that tiropramide was effective in improving dyspepsia symptoms. nih.gov

Biliary Colic

Table 2: Comparative Efficacy of Tiropramide and Imecromone in Biliary Dyskinesia

Efficacy ParameterThis compoundImecromone
Reduction in Pain AttacksSignificantly more effectiveLess effective
Improvement in Pain SymptomsSignificantly more effectiveLess effective
Improvement in Dyspepsia SymptomsSignificantly more effectiveLess effective
Normalization of Delayed Gallbladder FillingEffectiveNot effective

Colonic Diverticulosis

This compound has been investigated for its therapeutic potential in uncomplicated colonic diverticulosis. A study involving 10 patients with this condition demonstrated a regression in pain symptomatology in 9 of the patients following therapy with tiropramide. nih.gov This suggests a high rate of efficacy in providing symptomatic relief for this condition. nih.gov

Table 3: Symptomatic Relief in Uncomplicated Colonic Diverticulosis with this compound

Total Number of PatientsNumber of Patients with Pain Regression
109

Clinical Studies in Urological Conditions

The application of this compound has been extended to the field of urology, specifically in the management of neurogenic bladder dysfunction. A clinical trial involving five patients with this condition demonstrated that oral treatment with tiropramide led to significant improvements in key urodynamic parameters. nih.gov Specifically, there was a notable increase in the urine volume at the first desire to void and in the maximum bladder capacity, without a significant increase in residual urine volume. nih.gov These findings suggest that tiropramide relaxes the bladder smooth muscle, thereby increasing bladder capacity. nih.gov

Table 4: Effect of this compound on Urodynamic Parameters in Neurogenic Bladder Dysfunction

Urodynamic ParameterOutcome
Urine Volume at First Desire to VoidSignificantly increased
Maximum Bladder CapacitySignificantly increased
Volume of Residual UrineNo significant increase

Neurogenic Bladder Dysfunction

Neurogenic bladder dysfunction is a condition characterized by impaired bladder filling and emptying due to a neurological disorder. Clinical research has investigated the efficacy of this compound in managing the symptoms of this condition, particularly detrusor overactivity.

A clinical study involving patients with neurogenic bladder dysfunction demonstrated that oral administration of this compound led to significant improvements in urodynamic parameters. Specifically, the treatment increased the maximum bladder capacity and the urine volume at which the first desire to void was perceived. Notably, there was no significant increase in residual urine volume, suggesting that the drug's bladder-relaxing effect did not compromise voiding efficiency.

Preclinical studies in animal models have further elucidated the mechanism of tiropramide in the urinary bladder. Research in rats has shown that tiropramide directly acts on the detrusor smooth muscle, inhibiting contractions induced by various stimuli. This direct musculotropic effect is believed to be the primary mechanism for its therapeutic benefit in neurogenic bladder dysfunction.

Table 1: Summary of a Clinical Study on this compound for Neurogenic Bladder Dysfunction

Study Parameter Patient Population Intervention Key Findings
Urodynamic EffectsPatients with neurogenic bladder dysfunctionOral this compound- Significantly increased maximum bladder capacity.- Significantly increased urine volume at first desire to void.- No significant increase in residual urine volume.

Exploratory Clinical Research and Potential New Indications

Beyond its established use in gastrointestinal spasms and its investigation in neurogenic bladder, the pharmacological properties of this compound suggest its potential utility in a broader range of clinical conditions. However, it is crucial to note that research in these areas is largely preliminary.

Pain Management Beyond Gastrointestinal Spasms (e.g., Chronic Pain, Migraines, Tension Headaches)

This compound's efficacy in alleviating pain associated with smooth muscle spasms in the gut has prompted exploration into its potential for other pain conditions. While direct clinical trials for chronic pain, migraines, or tension headaches are scarce, its mechanism as a smooth muscle relaxant could theoretically offer benefits in conditions where muscle tension contributes to the pain experience. For instance, some sources suggest its potential use in managing chronic pain, although robust clinical data is lacking. Headaches have been reported as a potential side effect of the medication, but there is no substantive evidence to support its use as a primary treatment for migraines or tension headaches.

Muscle Relaxation in Conditions such as Multiple Sclerosis, Spinal Cord Injuries, Acute Musculoskeletal Pain

The muscle relaxant properties of this compound are a cornerstone of its therapeutic action. This has led to theoretical considerations for its use in conditions characterized by skeletal muscle spasticity, such as multiple sclerosis and spinal cord injuries, as well as in acute musculoskeletal pain. However, there is a notable absence of specific clinical trials evaluating the efficacy and safety of this compound for these indications. The primary focus of existing research has been on smooth muscle, and its effects on skeletal muscle spasticity remain to be clinically investigated.

Postoperative Pain and Spasm Management

Neurological Disorders

Apart from neurogenic bladder dysfunction, the potential application of this compound in other neurological disorders is not well-established. Its mechanism of action is primarily focused on peripheral smooth muscle relaxation and does not suggest a primary role in centrally-mediated neurological conditions.

Methodological Considerations in Clinical Trial Design for this compound

The design of robust clinical trials is paramount to definitively establish the efficacy and safety of this compound for any indication. Several methodological factors should be carefully considered:

Patient Population: Clearly defined inclusion and exclusion criteria are essential to ensure a homogenous study population. For instance, in trials for neurogenic bladder dysfunction, the underlying neurological condition and the specific urodynamic parameters should be standardized.

Outcome Measures: Primary and secondary endpoints should be clinically relevant and objectively measurable. For neurogenic bladder, urodynamic parameters such as maximum cystometric capacity and detrusor pressure are key. For pain indications, validated pain scales and quality of life questionnaires are crucial.

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for establishing efficacy. Crossover designs may be appropriate for certain chronic, stable conditions.

Comparator Agents: In addition to placebo, comparison with existing standard-of-care treatments is important to determine the relative efficacy and safety of this compound.

Duration of Treatment: The trial duration should be sufficient to observe a clinically meaningful effect and to assess the long-term safety and tolerability of the medication.

Subjective and Objective Measures: A combination of patient-reported outcomes (e.g., symptom diaries, quality of life surveys) and objective measures (e.g., urodynamic testing, physiological measurements) can provide a comprehensive assessment of treatment effects.

Given the limited body of high-quality clinical trial data for many of the potential indications of this compound, future research adhering to these methodological principles is necessary to fully elucidate its therapeutic role.

Standardization of Diagnosis (e.g., Rome III criteria for IBS)

The credibility and comparability of clinical trial results for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) heavily rely on the use of standardized diagnostic criteria. In the clinical evaluation of tiropramide, researchers have increasingly adopted established criteria to ensure accurate patient diagnosis and to create homogenous study populations.

A notable example is the use of the Rome III diagnostic criteria for IBS in a multicenter, randomized, non-inferiority trial comparing tiropramide with octylonium. nih.govclinicaltrials.govnih.gov To be included in this study, patients aged 20 to 75 not only had to be diagnosed according to the Rome III criteria but also had to experience abdominal pain or discomfort at least twice a week during a two-week run-in period. nih.govjnmjournal.org This standardization is crucial for ensuring that the study results are applicable to a well-defined patient group and can be compared with other studies that use the same diagnostic framework. The adoption of such criteria minimizes diagnostic variability across different study sites and investigators, thereby enhancing the internal and external validity of the research findings. nih.gov

Addressing Heterogeneity in Patient Populations

Heterogeneity within patient populations presents a significant challenge in clinical trials for IBS. To mitigate this, studies on tiropramide have employed specific inclusion and exclusion criteria to create more uniform study groups.

In a key non-inferiority trial, the patient population was carefully selected. nih.gov Eligible participants were adults aged 20-75 who met the Rome III criteria for IBS and had a baseline level of abdominal pain (a visual analogue scale score over 30 mm). jnmjournal.org The exclusion criteria were extensive, designed to eliminate confounding factors. nih.govclinicaltrials.gov Patients were excluded if they had a history of inflammatory bowel disease, lactose (B1674315) intolerance, uncontrolled diabetes or hypertension, psychiatric disorders requiring medication, or a history of malignancy, among other conditions. nih.gov Additionally, individuals with a history of other significant gastrointestinal diseases such as peptic ulcer disease, GI bleeding, or intestinal obstruction within the previous six months were also excluded. nih.gov This rigorous selection process helps in isolating the therapeutic effects of tiropramide by reducing the impact of comorbid conditions and other variables that could influence the study outcomes.

Outcome Measure Validation and Consistency (e.g., Psychometric Tools for Anxiety/Depression)

The evaluation of therapeutic efficacy in IBS requires the use of validated and consistent outcome measures that capture the multidimensional nature of the disorder. Clinical trials of tiropramide have utilized a range of tools to assess changes in symptoms, quality of life, and psychological state.

In a comparative study against octylonium, the primary endpoint was the change in abdominal pain from baseline, measured using a Visual Analogue Scale (VAS) after four weeks of treatment. nih.govewha.ac.kr The VAS is a widely accepted tool for pain assessment. Secondary endpoints included:

Changes in abdominal pain and discomfort at various time points using VAS scores. nih.gov

Patient-reported symptom improvement through symptom diaries, which tracked stool frequency and consistency based on the Bristol Stool Form Scale. nih.gov

Assessment of quality of life using the disease-specific Irritable Bowel Syndrome-Quality of Life (IBS-QoL) instrument. nih.govjnmjournal.org

Evaluation of psychological comorbidities using validated psychometric tools, specifically the Beck Depression Inventory (BDI) and the Beck Anxiety Inventory (BAI). nih.govjnmjournal.org

The use of these validated instruments allows for a comprehensive assessment of tiropramide's effects, not only on the primary physical symptoms but also on the broader impact of IBS on a patient's life and mental well-being. nih.gov After four weeks of treatment, significant improvements were observed in both the tiropramide and octylonium groups in IBS-QoL, BDI, and BAI scores, although the differences between the two groups were not statistically significant. nih.gov

Comparison to Placebo and Active Comparators

To establish the efficacy of tiropramide, it has been evaluated against both placebo and other active medications used for IBS. These comparative trials are essential for understanding its relative therapeutic value.

Tiropramide has also been compared to the active comparator octylonium bromide. In a multicenter, randomized, non-inferiority trial involving 287 IBS patients, tiropramide was found to be as effective as octylonium in managing abdominal pain. ewha.ac.krsemanticscholar.orgscienceopen.com After four weeks of treatment, the mean change from baseline in VAS scores for abdominal pain was -23.49 mm for the tiropramide group and -23.13 mm for the octylonium group, with the difference not being statistically significant. nih.gov An earlier study also compared tiropramide to octylonium and found that tiropramide provided a faster and greater improvement in abdominal pain. nih.gov Furthermore, at the end of the 30-day treatment period, 88% of patients treated with tiropramide had normalized bowel habits compared to 47% in the octylonium group. nih.gov

Study ComparisonPrimary OutcomeResult
Tiropramide vs. Placebo Improvement in total symptom scores and abdominal painTiropramide showed sustained symptom improvement over 4 weeks compared to 3 weeks for placebo. Significant abdominal pain improvement at week 4 was only seen with tiropramide. nih.gov
Tiropramide vs. Octylonium Bromide (Non-inferiority trial) Change in abdominal pain (VAS score) at 4 weeksTiropramide was non-inferior to octylonium in reducing abdominal pain. Both groups showed significant pain reduction from baseline. nih.govewha.ac.kr
Tiropramide vs. Octylonium Bromide (Earlier comparative study) Relief of abdominal pain and normalization of bowel habitsTiropramide induced faster and higher improvement in abdominal pain. 88% of tiropramide patients achieved normal bowel habits vs. 47% for octylonium. nih.gov

Considerations for Long-term Effects and Optimal Dosing Strategies

While short-term studies have established the efficacy of tiropramide, research into its long-term effects and the optimization of dosing strategies is an ongoing area of focus. patsnap.com Most clinical trials, such as the key non-inferiority study comparing it to octylonium, have a relatively short treatment duration of four weeks. nih.govresearchgate.net This duration is sufficient to demonstrate efficacy for acute symptom management but does not provide data on sustained effectiveness, potential for tolerance, or long-term safety.

The limitations of short-term studies highlight the need for longer-term clinical trials to assess the sustained impact of tiropramide on patient quality of life and healthcare resource utilization. Population pharmacokinetic (PPK) modeling is being explored as a method to provide more scientific evidence for dose setting, considering the differences among individuals. nih.gov Such studies can help determine if dose adjustments are necessary based on patient characteristics, potentially leading to more personalized and effective long-term management of conditions like IBS. nih.gov Current research progress includes clinical trials aimed at better understanding these long-term effects and refining dosing strategies to maximize therapeutic benefit. patsnap.com

Drug Interactions and Safety Profile of Tiropramide Hydrochloride in Clinical Practice

Pharmacokinetic Drug Interactions

Pharmacokinetic interactions involve the effect of co-administered drugs on the absorption, distribution, metabolism, and excretion of tiropramide (B1683179) hydrochloride.

The metabolism of tiropramide hydrochloride can be influenced by drugs that inhibit or induce the cytochrome P450 (CYP450) enzyme system. patsnap.com CYP450 enzymes are crucial for the biotransformation of many drugs.

CYP450 Inhibitors : Co-administration with potent inhibitors of CYP450 enzymes, such as the antifungal agent ketoconazole (B1673606) or the antibiotic erythromycin, may lead to increased plasma concentrations of tiropramide. patsnap.com This elevation in drug levels could potentially enhance its therapeutic effects but also increase the risk of adverse reactions. patsnap.com

CYP450 Inducers : Conversely, concurrent use with CYP450 inducers, like the antibiotic rifampicin, can accelerate the metabolism of tiropramide, potentially reducing its plasma concentration and therapeutic efficacy. patsnap.com

While one source suggests no known pharmacokinetic-based interactions, the potential for interactions via the CYP450 system warrants clinical consideration. patsnap.comndrugs.com

Table 1: Potential Pharmacokinetic Drug Interactions with this compound

Interacting Drug Class Example Drugs Potential Effect on this compound
CYP450 Inhibitors Ketoconazole, Erythromycin Increased plasma concentration and risk of toxicity patsnap.com

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects on the body.

The simultaneous use of this compound with other antispasmodic or anticholinergic agents can lead to an amplification of their muscle-relaxant effects. patsnap.com This may result in excessive muscle relaxation and potentially pronounced hypotension. patsnap.com Although tiropramide is classified as a cholinergic muscarinic antagonist, it is noted to have minimal systemic effects as it does not significantly affect the autonomic nervous system. patsnap.comdruginfosys.com High doses of tiropramide may have a hypotensive effect that could be additive with other drugs that lower blood pressure. ndrugs.com

Adverse Event Profile from Clinical Trials

Clinical trials have provided valuable data on the safety and tolerability of this compound. Generally, the side effects are mild and transient. patsnap.com

Commonly reported adverse events include:

Nausea patsnap.comndrugs.commims.com

Vomiting patsnap.comndrugs.commims.com

Dry mouth ndrugs.commims.comapollopharmacy.in

Constipation patsnap.comndrugs.commims.com

Allergic reactions (such as rash, itching, and swelling) patsnap.comndrugs.commims.com

Dizziness patsnap.com

Diarrhea patsnap.com

In a multicenter, randomized, double-blind, non-inferiority trial comparing tiropramide with octylonium bromide for the treatment of Irritable Bowel Syndrome (IBS), the safety profiles of the two drugs were found to be similar. nih.gov

Table 2: Adverse Events Reported in a Clinical Trial of Tiropramide vs. Octylonium Bromide for IBS nih.gov

Adverse Event Tiropramide Group (n=147) Octylonium Group (n=147)
Any Treatment-Emergent Adverse Event (TEAE) 16 (10.88%) 18 (12.24%)
Nasopharyngitis 4 (2.72%) 4 (2.72%)
Dizziness 2 (1.36%) 0 (0.00%)
Headache 1 (0.68%) 3 (2.04%)
Nausea 1 (0.68%) 1 (0.68%)
Dyspepsia 1 (0.68%) 1 (0.68%)
Abdominal Pain Upper 1 (0.68%) 0 (0.00%)
Serious Adverse Events 1 (0.68%) 1 (0.68%)
Idiopathic thrombocytopenic purpura 1 (0.68%) 0 (0.00%)

Note: The table presents the number of patients experiencing the event and the corresponding percentage.

Contraindications and Precautions

There are specific situations where the use of this compound is not recommended.

Contraindications:

Known hypersensitivity to tiropramide or any of its components. patsnap.com

Mechanical stenosis of the gastrointestinal tract. ndrugs.com

Megacolon. ndrugs.comdruginfosys.com

Circulatory collapse. druginfosys.commims.com

Precautions:

Caution is advised when administering this compound intravenously, especially in patients with low arterial blood pressure. mims.com

Patients should inform their healthcare provider of all medications they are taking, including over-the-counter drugs and supplements, to avoid potential interactions. patsnap.com

Special Populations: Pregnancy, Breastfeeding, Renal and Hepatic Impairment, Pediatric Use

The use of this compound in certain populations requires special consideration due to limited data on its safety and efficacy.

Pregnancy : this compound is classified as Pregnancy Category C. ndrugs.com This means that animal reproduction studies have shown an adverse effect on the fetus, but there are no adequate and well-controlled studies in humans. ndrugs.com Therefore, it should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. patsnap.comndrugs.com Pregnant women or those planning to become pregnant should consult their doctor before taking this medication. apollopharmacy.innih.gov

Breastfeeding : There is limited information regarding the excretion of this compound in breast milk. patsnap.comapollopharmacy.in A decision should be made whether to discontinue nursing or the medication, taking into account the importance of the drug to the mother. apollopharmacy.in

Renal and Hepatic Impairment : this compound should be used with caution in individuals with a history of renal or hepatic impairment, as these conditions can affect the drug's metabolism and excretion. patsnap.com Severe renal impairment is a contraindication for its use. ndrugs.com

Pediatric Use : The safety and effectiveness of this compound in children under 12 years of age have not been established. apollopharmacy.in

Table 3: Summary of Use in Special Populations

Population Recommendation Rationale
Pregnancy Use only if potential benefit justifies potential risk (Category C) patsnap.comndrugs.com Lack of controlled studies in pregnant women; potential for fetal harm. patsnap.comnih.govndrugs.com
Breastfeeding Use with caution; consider discontinuing drug or nursing apollopharmacy.in Limited data on excretion in breast milk. patsnap.comapollopharmacy.in
Renal Impairment Use with caution; contraindicated in severe impairment patsnap.comndrugs.com Potential for altered drug metabolism and excretion. patsnap.com
Hepatic Impairment Use with caution patsnap.com Potential for altered drug metabolism and excretion. patsnap.com

| Pediatric Use | Safety and efficacy not established in children <12 years apollopharmacy.in | Lack of clinical data in this age group. apollopharmacy.in |

Analytical Methodologies and Quality Control for Tiropramide Hydrochloride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is the cornerstone for separating Tiropramide (B1683179) hydrochloride from related substances, including impurities, degradation products, and metabolites.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Tiropramide hydrochloride. A selective HPLC method has been developed to effectively separate the drug from its degradation products. researchgate.netnih.gov This method typically utilizes a C18 column, such as an Agilent C18 (250×4.6 mm; 5 µm), with a gradient elution system. researchgate.netnih.gov A common mobile phase consists of a mixture of 10mM ammonium (B1175870) formate (B1220265) at pH 3.6 (solvent A) and methanol (B129727) (solvent B), delivered at a flow rate of 1.00 mL/min. researchgate.netnih.gov

For bioanalytical applications, such as measuring plasma concentrations, a reversed-phase C18 column is also employed. researchgate.net In one such method, a mobile phase of water and acetonitrile (B52724) was used with UV detection set at 230 nm. researchgate.netresearchgate.net This method demonstrated good linearity in the concentration range of 10-200 ng/mL, with retention times for an internal standard (diphenhydramine hydrochloride) and tiropramide being approximately 5.6 and 8.3 minutes, respectively. researchgate.netresearchgate.net Another HPLC method for plasma analysis reported excellent linearity (r² = 0.99) in a range of 2 to 500 ng/mL. mdpi.com The enantiomers of tiropramide, which possesses a chiral center, have also been successfully resolved using HPLC on a leucine-derived chiral stationary phase. researchgate.netnih.gov

ParameterHPLC Method for Degradation ProductsHPLC-UV Method for Plasma
Column Agilent C18 (250×4.6 mm; 5 µm) researchgate.netnih.govReversed phase C18 researchgate.net
Mobile Phase Gradient elution with 10mM ammonium formate (pH 3.6) and methanol researchgate.netnih.govWater and acetonitrile researchgate.net
Flow Rate 1.00 mL/min researchgate.netnih.govNot specified
Detection Not specifiedUV at 230 nm researchgate.net
Linearity Not applicable10-200 ng/mL researchgate.net
Retention Time Varies for drug and degradants~8.3 min for Tiropramide researchgate.net

Gas Chromatography combined with Mass Spectrometry (GC/MS) has been instrumental in identifying the metabolites of tiropramide. In a study involving healthy volunteers who were administered this compound orally, urine samples were analyzed, leading to the discovery of eight distinct metabolites. nih.gov Three of these metabolites were definitively identified by comparing their mass spectra and retention times with synthetic standards. researchgate.netnih.gov For the remaining five metabolites, probable structures were proposed based on their mass spectral data. researchgate.netnih.gov

For quantitative analysis in plasma, a sensitive and selective GC/MS method has also been developed. nih.gov This method uses a solid-liquid extraction for sample preparation and analysis is performed on an HP-5MS column. The retention times for tiropramide and an internal standard were approximately 9.8 and 10.2 minutes, respectively. nih.gov The method demonstrated excellent linearity over a concentration range of 5-500 ng/ml. nih.gov Another study utilized a gas chromatograph with a nitrogen-phosphorus detector (GC/NPD) for plasma concentration analysis, which proved to be sensitive and rapid enough for pharmacokinetic studies. kist.re.kr

The structural elucidation of complex molecules like degradation products is effectively achieved using Liquid Chromatography-Quadrupole Time-of-Flight-Tandem Mass Spectrometry (LC-QTOF-MS/MS). This powerful technique was used to study the fragmentation patterns of this compound and its five degradation products that formed under various stress conditions. researchgate.netnih.govresearchgate.net The high-resolution mass spectrometry data obtained from LC-QTOF-MS/MS provides accurate mass measurements, which are crucial for determining the elemental composition and proposing the structures of the unknown degradation products. researchgate.net This method has been pivotal in characterizing the products resulting from hydrolytic and oxidative stress. nih.govresearchgate.net

Stability Testing and Degradation Pathway Elucidation (e.g., Hydrolytic, Oxidative, Photolytic, Thermal Stress)

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for identifying potential degradation products. nih.gov this compound has been subjected to a comprehensive series of stress tests as per the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.govresearchgate.net These studies involved exposing the drug to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions. researchgate.netnih.govresearchgate.net

The results indicated that this compound is susceptible to degradation under acidic and basic hydrolytic conditions, as well as under oxidative stress in a solution state. researchgate.netnih.govresearchgate.net Five distinct degradation products (DPs) were detected across these stress conditions. researchgate.netnih.gov Conversely, the drug demonstrated stability under neutral hydrolytic, thermal, and photolytic conditions, both in solution and in the solid state. researchgate.netnih.govresearchgate.net This information is critical for determining appropriate storage conditions and shelf-life for the drug product.

Stress ConditionStability of this compoundDegradation Products Formed
Acidic Hydrolysis Susceptible/Degrades nih.govresearchgate.netYes (e.g., DP1, DP2, DP3, DP4) researchgate.net
Basic Hydrolysis Susceptible/Degrades nih.govresearchgate.netYes (e.g., DP2) researchgate.net
Neutral Hydrolysis Stable nih.govresearchgate.netNo
Oxidative Stress Susceptible/Degrades nih.govresearchgate.netYes (e.g., DP5, N-oxide) researchgate.netresearchgate.net
Thermal Stress Stable nih.govresearchgate.netNo
Photolytic Stress Stable nih.govresearchgate.netNo

Bioanalytical Method Development for Plasma Concentration Measurement

The development of validated bioanalytical methods is a prerequisite for pharmacokinetic studies. Several methods have been established for the accurate and precise measurement of tiropramide in human plasma.

A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometric (LC/MS/MS) method was developed for this purpose. nih.gov The method involved liquid-liquid extraction of tiropramide and an internal standard (cisapride) from plasma, followed by analysis on a Luna C8 column. nih.gov This method showed a linear range of 2.0-200 ng/ml, with a lower limit of quantification (LLOQ) of 2.0 ng/ml. nih.gov

Another validated method utilized HPLC with UV detection, which was linear from 10-200 ng/ml and had a mean recovery of 89%. researchgate.net A GC/MS method has also been successfully applied for bioequivalence studies, showing good linearity (5-500 ng/ml), precision (CVs < 7.7%), and accuracy (mean concentrations within 87.9-114.1% of nominal). nih.gov

Analytical TechniqueExtraction MethodLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Key Findings
LC/MS/MS nih.govLiquid-Liquid2.0 - 2002.050.2 - 53.1Rapid, sensitive, and selective for pharmacokinetic studies.
HPLC-UV researchgate.netLiquid-Liquid (n-hexane)10 - 200Not specified89Simple and selective method suitable for bioequivalence studies.
GC/MS nih.govSolid-Liquid5 - 500Not specified~75.1Successfully applied to a bioequivalence test.
Column-switching HPLC mdpi.comNot specified2 - 5002Not specifiedExcellent linearity, suitable for pharmacokinetic studies.

Future Directions and Emerging Research Avenues for Tiropramide Hydrochloride

Further Elucidation of Specific Mechanism of Action on the Intestine

The primary mechanism of tiropramide (B1683179) is understood to be its spasmolytic effect on intestinal smooth muscle. It is known to inhibit the phosphodiesterase enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com This elevation in cAMP promotes muscle relaxation. mims.com Additionally, tiropramide is recognized for its ability to reduce the release and influx of calcium ions (Ca²⁺) in intestinal smooth muscle cells, a critical step for muscle contraction. patsnap.comnih.gov

However, the complete picture of its interaction with the complex intestinal environment is not fully resolved. Some evidence suggests it may also possess anticholinergic properties by blocking the action of acetylcholine (B1216132) on muscarinic receptors, further contributing to muscle relaxation. patsnap.com Mild anti-inflammatory properties have also been observed, although the clinical significance of this is still under investigation. patsnap.com

Future research is required to fully delineate these interconnected pathways. nih.gov A deeper investigation into its pharmacodynamic and pharmacokinetic properties within the intestine will clarify the nuances of its action. nih.gov This includes understanding its effects on different segments of the intestine, its influence on visceral hypersensitivity, and its potential modulation of gut motility beyond simple spasmolysis.

Table 1: Known and Investigated Mechanisms of Action of Tiropramide

MechanismDescriptionPrimary Effect
Phosphodiesterase (PDE) Inhibition Blocks the enzyme responsible for cAMP degradation, increasing intracellular cAMP levels. patsnap.comSmooth muscle relaxation. patsnap.com
Calcium Channel Modulation Inhibits the influx of extracellular Ca²⁺ and reduces its release from intracellular stores. patsnap.comnih.govPrevention of muscle contraction. patsnap.com
Anticholinergic Properties Potential antagonism of muscarinic receptors, blocking the contractile effect of acetylcholine. patsnap.comContributes to smooth muscle relaxation. patsnap.com
Anti-inflammatory Effects Mild anti-inflammatory properties have been noted. patsnap.comPotential reduction of gastrointestinal inflammation. patsnap.com

Exploration of Novel Therapeutic Targets and Pathways

Current research has primarily focused on tiropramide's efficacy in treating smooth muscle spasms in conditions like irritable bowel syndrome (IBS). patsnap.com However, its multifaceted mechanism of action suggests potential applications beyond its current indications. patsnap.compatsnap.com The observed anti-inflammatory effects, for instance, open up avenues for investigating its utility in inflammatory conditions of the gut where spasm and inflammation coexist. patsnap.com

Future exploration will likely focus on identifying novel therapeutic targets. This could involve investigating its effects on other signaling pathways involved in visceral pain and motility, such as transient receptor potential (TRP) channels. Research into its potential applications for other disorders characterized by smooth muscle hypercontractility, outside of the gastrointestinal tract, is another promising area. Pharmaceutical companies and research institutions continue to explore the full therapeutic potential of tiropramide hydrochloride for new indications. patsnap.com

Development of Advanced Formulations and Delivery Systems

To improve patient compliance and optimize the therapeutic effect of tiropramide, research into advanced drug delivery systems is underway. A significant area of development is the creation of bilayer tablets that incorporate both immediate-release and extended-release layers. doaj.orgresearchgate.net The immediate-release layer provides a rapid onset of action to alleviate acute symptoms, while the extended-release layer maintains a therapeutic plasma concentration over a longer period, reducing the frequency of administration. researchgate.net

Studies have experimented with different polymers, such as Ethyl Cellulose (EC) and Hydroxy Propyl Methyl Cellulose (HPMC), to control the drug's release profile. doaj.orgresearchgate.net The objective is to achieve a predictable and sustained release, ensuring consistent efficacy. researchgate.net Future work in this area may include the development of colon-targeted delivery systems to release the drug directly at its site of action, potentially increasing efficacy and reducing systemic side effects.

Research into Combination Therapies for Enhanced Efficacy

The potential for using this compound in combination with other therapeutic agents to achieve synergistic effects is a significant area for future research. While direct studies on tiropramide combination therapies are limited, the principle is well-established in treating complex multifactorial conditions. For example, in IBS, where symptoms can include pain, bloating, and altered bowel habits, combining tiropramide with agents that target other pathophysiological mechanisms—such as neuromodulators, probiotics, or antibiotics—could offer a more comprehensive treatment approach.

Clinical trials comparing tiropramide to other antispasmodics like octylonium bromide have demonstrated its non-inferiority in managing IBS symptoms. nih.govnih.gov Future studies could build on this by investigating whether combining these agents at lower doses could enhance efficacy while minimizing side effects. The success of combination therapies in other fields, such as the use of tiotropium (B1237716) and olodaterol (B163178) for COPD, provides a strong rationale for exploring similar strategies with tiropramide for gastrointestinal disorders. nih.govmedscape.com

Investigation of Long-term Safety and Efficacy in Diverse Patient Populations

While existing clinical trials have established the short-term safety and efficacy of tiropramide, particularly over a 4-week period in patients with IBS, there is a need for more extensive long-term data. patsnap.comnih.gov Future research must focus on evaluating its safety and sustained efficacy over more extended periods of use.

Furthermore, clinical trials have often been conducted in specific populations. nih.gov There is a need to expand this research to include a more diverse range of patients, including different age groups, ethnicities, and those with common comorbidities. For instance, clinical trial protocols have often excluded patients with conditions like uncontrolled diabetes, hypertension, or renal and hepatic dysfunction. clinicaltrials.gov Investigating the safety and efficacy of tiropramide in these specific patient populations is crucial for broadening its clinical applicability and ensuring its safe use in a real-world context.

Expanded Clinical Trial Designs and Methodologies

The design of clinical trials for tiropramide is evolving. Past studies have successfully used multicenter, randomized, double-blind, non-inferiority trial designs to compare it against other active treatments. nih.govewha.ac.kr These trials have typically used primary endpoints such as the visual analogue scale (VAS) for abdominal pain and a range of secondary endpoints including quality of life questionnaires (IBS-QoL) and patient symptom diaries. nih.govresearchgate.net

Future trials could incorporate more innovative designs and methodologies. Adaptive trial designs could allow for modifications to the trial protocol based on interim data, potentially making the research process more efficient. The use of real-world evidence (RWE) gathered from electronic health records and patient registries could provide valuable insights into the long-term effectiveness and safety of tiropramide in everyday clinical practice. Furthermore, designing trials that focus on specific subtypes of functional bowel disorders could help identify the patient populations most likely to benefit from the treatment.

Table 2: Key Parameters in Tiropramide Clinical Trials

ParameterDescriptionExamples from Studies
Study Design The framework of the clinical trial.Multicenter, randomized, double-blind, non-inferiority. nih.govewha.ac.kr
Primary Endpoint The main result that is measured to see if the treatment worked.Mean change in abdominal pain from baseline assessed by Visual Analogue Scale (VAS). nih.gov
Secondary Endpoints Additional outcomes measured to assess efficacy and tolerability.Abdominal discomfort (VAS), IBS-Quality of Life (IBS-QoL), patient-reported symptom diaries, depression and anxiety scales. nih.govresearchgate.net
Patient Population The group of individuals included in the study.Patients aged 20-75 diagnosed with Irritable Bowel Syndrome (IBS) according to Rome III criteria. jnmjournal.org

Pharmacogenomic and Biomarker Research to Predict Treatment Response

A significant frontier in tiropramide research is the application of pharmacogenomics and the identification of biomarkers to predict patient response. nih.gov The effectiveness and metabolism of drugs can vary significantly between individuals due to genetic differences. mdpi.com Pharmacogenomic research aims to identify these genetic variations to tailor drug therapy for individual patients, optimizing efficacy and minimizing adverse reactions. nih.gov

A population pharmacokinetics study in healthy Korean subjects has already initiated this line of inquiry by examining the influence of genetic variations in the ABCB1 and CYP2D6 genes on how the body processes tiropramide. nih.gov The goal is to identify genetic markers that can predict how a patient will respond to tiropramide, allowing for personalized dosing strategies. The increasing inclusion of pharmacogenomic biomarker information in FDA drug labels underscores the importance of this research area for the future of therapeutics. fda.gov Future studies will likely aim to identify specific biomarkers—whether genetic, protein, or metabolic—that can reliably predict treatment success with this compound.

Translational Research: From Preclinical Findings to Clinical Applications

Translational research for this compound provides a clear example of the "bench-to-bedside" approach, where foundational laboratory discoveries about a compound's mechanism of action directly inform its successful application in clinical practice. The journey of tiropramide from a molecule studied in tissue preparations to a therapeutic agent for functional gastrointestinal disorders highlights this crucial link.

Preclinical investigations were fundamental in elucidating how this compound exerts its effects. Early in vitro studies focused on its impact on smooth muscle tissue, which is central to the function of the gastrointestinal, biliary, and urinary tracts. These laboratory studies revealed that tiropramide is an antispasmodic agent that works by relaxing smooth muscles. apollopharmacy.inpatsnap.com The primary mechanism identified was the inhibition of the phosphodiesterase (PDE) enzyme. patsnap.comnih.gov By blocking PDE, tiropramide increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov This elevation in cAMP leads to the binding of calcium (Ca2+) to the sarcoplasmic reticulum, which prevents calcium from interacting with contractile proteins, ultimately resulting in muscle relaxation. nih.gov

Further preclinical research in animal models, such as isolated rabbit colon preparations, confirmed these findings. nih.gov It was demonstrated that tiropramide could effectively counteract muscle contractions induced by chemical stimuli like carbachol. nih.gov This body of evidence strongly suggested that the compound's ability to modulate smooth muscle tone via cAMP-mediated pathways was its core therapeutic action. nih.govpatsnap.com

These specific preclinical insights created a logical bridge to clinical applications. Disorders characterized by painful smooth muscle spasms, such as Irritable Bowel Syndrome (IBS), became evident therapeutic targets. apollopharmacy.inpatsnap.com The hypothesis was that by relaxing the intestinal muscles, tiropramide could alleviate the primary symptoms of IBS, including abdominal pain, cramping, and discomfort. apollopharmacy.in1mg.com

Subsequent clinical trials were designed to validate this hypothesis in patients. Multiple studies have evaluated the efficacy of tiropramide in treating IBS and other spastic conditions of the gastrointestinal system. drugbank.comnih.gov A notable multicenter, randomized, non-inferiority trial compared tiropramide with octylonium, another antispasmodic, in patients with IBS. nih.govjnmjournal.orgewha.ac.kr The results showed that tiropramide was as effective as octylonium in reducing abdominal pain and discomfort. jnmjournal.orgewha.ac.kr Another controlled clinical trial found that tiropramide induced a faster and higher improvement in symptoms like abdominal pain and constipation compared to octylonium bromide in patients with spastic irritable bowel syndrome. nih.gov Specifically, a significantly greater percentage of patients treated with tiropramide experienced relief from abdominal pain on the third and fifth days of treatment. nih.gov

The successful clinical outcomes directly correlate with the mechanisms uncovered in preclinical research. The observed relief from abdominal cramps and pain in IBS patients aligns perfectly with the foundational discovery of tiropramide's ability to induce smooth muscle relaxation through phosphodiesterase inhibition. patsnap.comnih.gov This successful translation from a well-defined molecular mechanism to tangible clinical benefit underscores the value of rigorous preclinical investigation in guiding targeted drug development.

Data on Translational Pathway of this compound

Table 1: Summary of Preclinical Research Findings

Research Stage Model/System Used Key Finding Implication for Clinical Use
In Vitro Isolated smooth muscle preparations (e.g., guinea pig ileum, rabbit jejunum) nih.govnih.gov Demonstrated broad-spectrum antispasmodic activity against various chemical and electrical stimuli. nih.gov Suggests potential efficacy against spasms in different smooth muscle-containing organs.
Mechanism Study Rabbit colon homogenates and microsomal preparations nih.gov Inhibits phosphodiesterase (PDE) activity, leading to increased intracellular cAMP levels. patsnap.comnih.gov Explains the biochemical pathway for smooth muscle relaxation.
Cellular Action Purified microsomal preparation from rabbit colon smooth muscle nih.gov Increased binding of Ca2+ to the sarcoplasmic reticulum. nih.gov Pinpoints the downstream effect of cAMP elevation, preventing muscle contraction.

| Animal Model | Carbachol-stimulated rabbit isolated colon nih.gov | Reversed induced muscle contractions and increased cAMP content. nih.gov | Confirmed the mechanism of action in a functional tissue model, supporting its potential as a spasmolytic agent. |

Table 2: Correlation of Preclinical Predictions with Clinical Outcomes

Preclinical Prediction Clinical Indication Targeted Clinical Trial Outcome Confirmation of Translational Link
Potent smooth muscle relaxant activity. nih.govnih.gov Irritable Bowel Syndrome (IBS) with abdominal pain and cramping. apollopharmacy.indrugbank.com Significant reduction in abdominal pain and discomfort scores observed in randomized controlled trials. nih.govjnmjournal.orgewha.ac.kr Yes
Inhibition of induced intestinal spasms. nih.gov Spastic pain of the gastrointestinal and hepatobiliary tracts. apollopharmacy.inpatsnap.com Effective in relieving key symptoms of IBS, such as cramping and abdominal pressure. apollopharmacy.in Yes

Q & A

Q. What are the critical physicochemical properties of Tiropramide hydrochloride for experimental reproducibility?

this compound (CAS 53567-47-8) has a molecular weight of 504.10 g/mol, a melting point of 88–94.5°C, and water solubility of 620 mg/L at 25°C . Its pKa (3.1) and log P (3.13) influence solubility and bioavailability, necessitating pH-adjusted buffers in dissolution studies. Researchers should validate purity (>98% via HPLC) and storage conditions (4°C) to prevent degradation .

Q. Which analytical methods are validated for quantifying this compound in formulations?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while spectrophotometric methods (e.g., oxidative coupling) quantify low concentrations . Dissolution testing using USP apparatus in pH 1.2–6.8 media evaluates release profiles, with immediate-release layers achieving >40% drug release within 30 minutes .

Q. What synthetic routes are reported for this compound, and how are intermediates characterized?

Synthesis involves benzyl-protected intermediates and alkylation of diethylaminoethoxy groups, followed by hydrochloric acid salt formation. Key intermediates include N-[2-(4-hydroxyphenyl)ethyl]benzamide, verified via NMR (400–600 MHz) and mass spectrometry . Purity is confirmed using UPLC-MS to detect impurities <0.1% .

Advanced Research Questions

Q. How can discrepancies in Tiropramide’s pharmacokinetic data across studies be resolved?

Meta-analyses should account for variables like assay sensitivity (e.g., HPLC vs. LC-MS/MS) and subject demographics. For example, a 2014 clinical trial reported 23.5 mm reduction in abdominal pain VAS scores, but batch variability (e.g., ±5% in dissolution rates) may skew outcomes . Researchers should standardize protocols using reference standards (e.g., EP/JP grade) and report uncertainty intervals .

Q. What experimental design considerations optimize in vitro dissolution studies for extended-release formulations?

Dual-layer tablets require testing in biorelevant media (e.g., FaSSGF/FaSSIF) with paddle speeds of 50–75 rpm to mimic gastrointestinal motility. Immediate-release layers (starch/CMC-based) disintegrate within 30 minutes, while extended-release matrices (HPMC) sustain release over 8–12 hours. Statistical models (e.g., Weibull) fit dissolution profiles to predict in vivo behavior .

Q. How does Tiropramide’s molecular structure dictate its antispasmodic activity and receptor selectivity?

The benzamide core and diethylaminoethoxy side chain bind muscarinic receptors, reducing smooth muscle contraction. SAR studies show that substituting the dipropylcarbamoyl group decreases off-target effects on calcium channels. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., ileum contraction models) validate selectivity .

Q. What strategies minimize batch variability in preclinical studies of this compound?

Implement quality-by-design (QbD) principles:

  • Raw material screening (e.g., residual solvents <500 ppm via GC-MS) .
  • In-process controls (e.g., tablet hardness >50 N to prevent friability) .
  • Accelerated stability testing (40°C/75% RH for 6 months) to assess degradation products .

Q. Which translational models best evaluate Tiropramide’s efficacy in functional gastrointestinal disorders?

Rodent models of IBS-D (e.g., stress-induced hypermotility) correlate with human symptom diaries. Endpoints include stool frequency reduction (≥30%) and colonic transit time (measured via charcoal meal assay). Cross-validate findings with human studies using Rome IV criteria and IBS-QoL questionnaires .

Q. Methodological Notes

  • Error Mitigation : Calibrate instruments (e.g., dissolution apparatus) daily using salicylic acid tablets. For clinical data, apply mixed-effects models to adjust for baseline variability .
  • Data Contradictions : Use Bland-Altman plots to compare analytical methods and identify systematic biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiropramide hydrochloride
Reactant of Route 2
Reactant of Route 2
Tiropramide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.